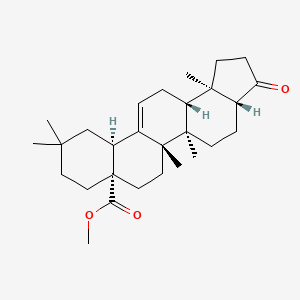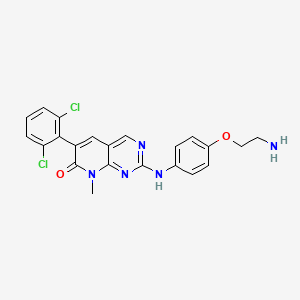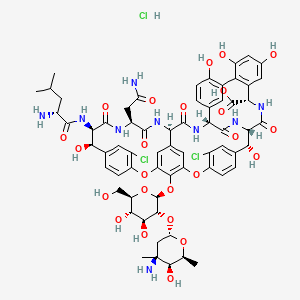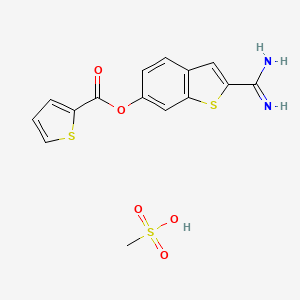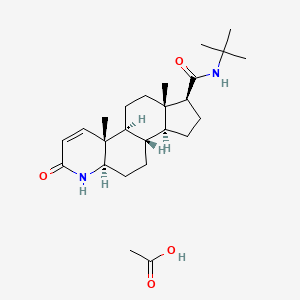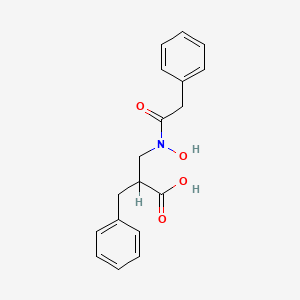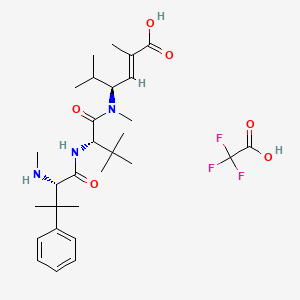![molecular formula C37H34N2O8 B1139543 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene CAS No. 106253-69-4](/img/structure/B1139543.png)
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is a complex chemical compound known for its unique properties and applications. It is synthesized by reacting triphenylolmethane triglycidyl ether with 2,6-tolylene diisocyanate. This compound is widely used in various industrial and scientific applications due to its excellent chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct typically involves the following steps:
Preparation of Triphenylolmethane Triglycidyl Ether: This is achieved by reacting triphenylolmethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triglycidyl ether.
Reaction with 2,6-Tolylene Diisocyanate: The triphenylolmethane triglycidyl ether is then reacted with 2,6-tolylene diisocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. .
Industrial Production Methods
In industrial settings, the production of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved product consistency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.
Polymerization: It can undergo polymerization reactions to form high molecular weight polymers.
Cross-linking: The compound can act as a cross-linking agent in the formation of polymer networks
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids and bases are often used to catalyze the reactions.
Solvents: Organic solvents such as dichloromethane and toluene are typically used to dissolve the reactants and facilitate the reactions
Major Products
The major products formed from these reactions include:
Polyurethane Foams: Formed by the reaction with polyols.
Epoxy Resins: Formed by the reaction with amines.
Cross-linked Polymers: Formed by the reaction with multifunctional nucleophiles
Scientific Research Applications
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct involves the formation of covalent bonds with nucleophilic groups in the target molecules. The compound’s triglycidyl ether groups react with amines, alcohols, and thiols to form stable covalent linkages. This cross-linking ability is crucial for its applications in polymer chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in structure but lacks the isocyanate functionality.
Triphenylolmethane Diglycidyl Ether: Similar but with fewer glycidyl ether groups.
2,4-Tolylene Diisocyanate: Contains isocyanate groups but lacks the glycidyl ether functionality
Uniqueness
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is unique due to its combination of glycidyl ether and isocyanate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, material science, and biomedical engineering .
Properties
IUPAC Name |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O6.C9H6N2O2/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-12,25-28H,13-18H2;2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSKNTXTHOIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106253-69-4 |
Source


|
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
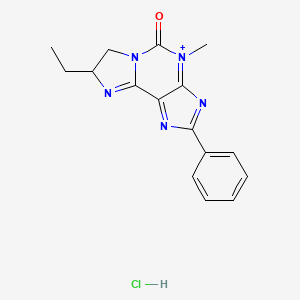
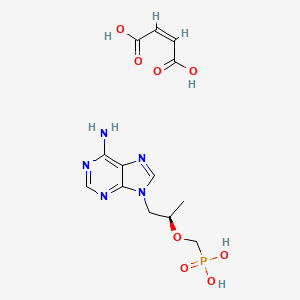

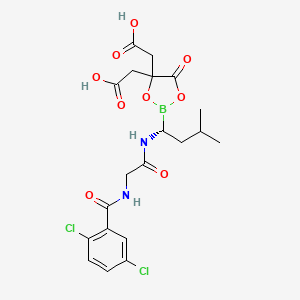
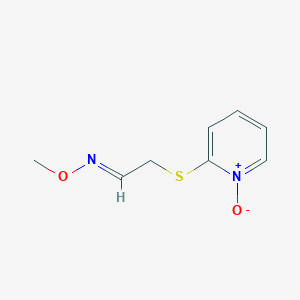
![(2S)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide](/img/structure/B1139473.png)
